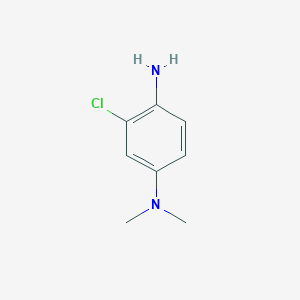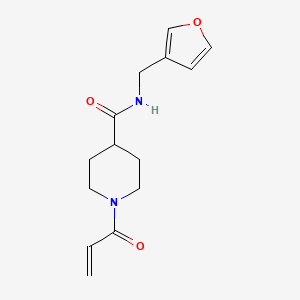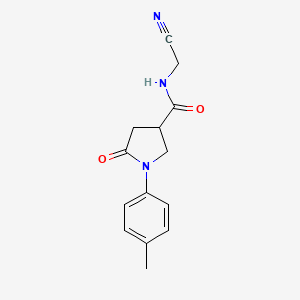![molecular formula C18H12BrClN4O B2761384 1-(4-bromophenyl)-5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326816-80-1](/img/structure/B2761384.png)
1-(4-bromophenyl)-5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as 4-benzylpiperidines . It’s a heterocyclic compound with a nitrogen-based hetero-aromatic ring structure .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a newly synthesized pyrazoline derivative was prepared and assayed biologically for AchE activity . Another study described the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The NMR and HPLC characterized a newly made pyrazoline derivative .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, the reaction of 7-(4-bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thi-oxopyrido[2,3-d] pyrimidin-4-one with hydrazonoyl chlorides or reaction of 2-hydrazino-pyrido[2,3-d]pyrimidin-4(3H)-one with different aldehydes followed by cyclization of the products .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, one compound was described as a yellow solid with a melting point of 328–330 °C .Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Anti-Inflammatory Properties : Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their biological activities, including antimicrobial and anti-inflammatory properties. For instance, compounds have been developed with significant activity against various microbial strains and have shown promising results in anti-inflammatory evaluations (Al-Haiza, Mostafa, & El-kady, 2003; Hassaneen et al., 2019).
Cytotoxic and Anticancer Activities : Novel pyrazolopyrimidines derivatives have been synthesized with a focus on their anticancer and anti-5-lipoxygenase agents. Some of these compounds have shown cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, offering potential insights into the development of new anticancer therapies (Rahmouni et al., 2016).
Herbicidal Activity : Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been explored for their herbicidal activity, with some compounds showing effective inhibition against various plant species at certain concentrations. This suggests potential applications in agricultural chemistry for the development of new herbicides (Luo, Zhao, Zheng, & Wang, 2017).
Chemical Properties and Applications
Structural Studies : Research has been conducted on the chemical structure and properties of pyrazolopyrimidinone derivatives, providing valuable information on their chemical behavior and potential applications in various fields, including materials science and pharmaceutical chemistry (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Antibacterial Agents : Novel heterocyclic compounds containing the sulfonamido moiety have been synthesized, with some showing high antibacterial activity. This highlights the potential for these compounds to be developed into new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .
Mode of Action
The compound interacts with CDK2 by docking into its active pocket . This interaction inhibits the activity of CDK2, thereby affecting the cell cycle and potentially slowing down or stopping cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound can halt this transition, leading to a decrease in cell proliferation .
Result of Action
The inhibition of CDK2 by this compound results in significant antiproliferative activity . In vitro studies have shown that the compound has a strong inhibitory effect on the breast cancer cell line MCF-7 .
Future Directions
The future directions for research on similar compounds include further investigation of their biological and pharmacological activities. For example, more interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities . Further studies are needed to explore the potential of “1-(4-bromophenyl)-5-(4-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” in various applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-[(4-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN4O/c19-13-3-7-15(8-4-13)24-17-16(9-22-24)18(25)23(11-21-17)10-12-1-5-14(20)6-2-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTCQMUFSMHMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[Chloro(difluoro)methyl]-3-(4-chlorophenyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2761306.png)
![Methyl (E)-4-oxo-4-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methylamino]but-2-enoate](/img/structure/B2761307.png)


![N,N'-((3aR,4R,7R,7aS)-2,2-dimethyl-5-(trimethylsilyl)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2761311.png)
![4-[(4-Chlorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2761313.png)
![(1R,2S,6R,7S)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2761314.png)

![3-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2761317.png)



